molecular formula C12H17N3OS B2703536 3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea CAS No. 2097928-03-3

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea

Cat. No.: B2703536
CAS No.: 2097928-03-3
M. Wt: 251.35
InChI Key: DIMPXQQVQPTIBJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of heterocyclic compounds, including urea derivatives, employing methods such as microwave irradiation and conventional heating for efficient synthesis. For instance, Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds under solvent conditions, highlighting the benefits of microwave irradiation over conventional heating in terms of reaction time (Li & Chen, 2008). Moreover, Fülöp et al. (1985) explored the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols, providing insights into the stereochemical aspects of these reactions (Fülöp, Bernáth, & Sohár, 1985).

Biological Activities

Research has also been conducted on the potential biological activities of urea derivatives. Ram et al. (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential for developing antiparasitic agents (Ram et al., 1984). Chavan and Pai (2007) synthesized 1,3-substituted urea derivatives to evaluate their antidiabetic and antibacterial activities, although the compounds exhibited marginal activity against the selected models (Chavan & Pai, 2007).

Structural and Mechanistic Studies

Further studies have delved into the structural and mechanistic aspects of urea derivatives. Butler and Hussain (1981) investigated the reactions of urea and its derivatives with acyloins and butane-2,3-dione, proposing a reaction mechanism involving the formation of an oxetan ring, providing valuable insights into the chemistry of urea compounds (Butler & Hussain, 1981).

Properties

IUPAC Name

1-(4-methylidenecyclohexyl)-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8-3-5-10(6-4-8)14-11(16)15-12-13-7-9(2)17-12/h7,10H,1,3-6H2,2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMPXQQVQPTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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